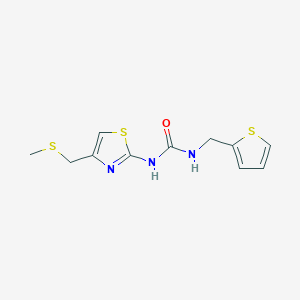
1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTMU, is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Structural Characterization
Aminothiazole derivatives, including those similar to the specified compound, have been synthesized and characterized through various spectroscopic and computational methods. The synthesis involves Suzuki-Miyaura cross-coupling reactions, leading to compounds with confirmed structures via NMR, FT-IR, UV–Vis, and X-ray crystallography. These compounds exhibit poly chain structures due to intramolecular hydrogen bonding and are further analyzed using density functional theory (DFT) to understand their electronic and spectroscopic properties, suggesting potential bioactivity due to their optimized geometry and hyperpolarizability greater than urea (Adeel et al., 2017).
Biological Activity and Applications
The biological applications of these derivatives are explored in various contexts:
Antimicrobial and Cytotoxicity : Some thiazol-2-yl]urea derivatives show promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with moderate to good efficacy against fungal pathogens. Preliminary cytotoxicity studies indicate significant activity at microliter concentrations, suggesting potential for development as therapeutic agents (Shankar et al., 2017).
Enzyme Inhibition : Urea derivatives, including those structurally similar to the specified compound, have been explored for their enzyme inhibitory activities, such as acetylcholinesterase inhibition, which is crucial for developing treatments for diseases like Alzheimer's (Kurt et al., 2015).
Cancer Research : The anticancer properties of certain urea derivatives are investigated, with some showing potent inhibitory effects on cancer cell lines, indicating their potential as anticancer agents. This includes research on compounds designed to inhibit specific cellular pathways, contributing to the understanding and treatment of various cancers (Feng et al., 2020).
特性
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS3/c1-16-6-8-7-18-11(13-8)14-10(15)12-5-9-3-2-4-17-9/h2-4,7H,5-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKBMYVOUHORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)
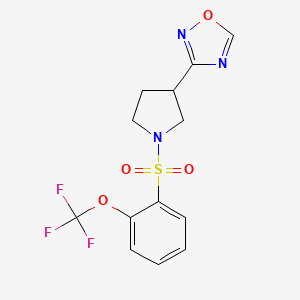
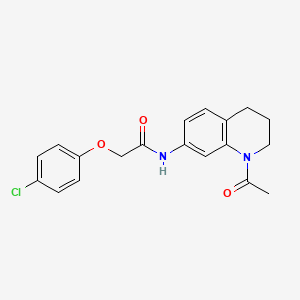
![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)
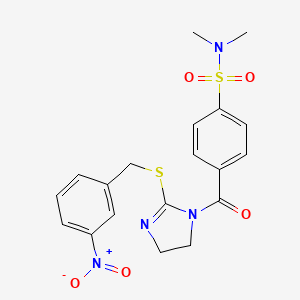
![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)
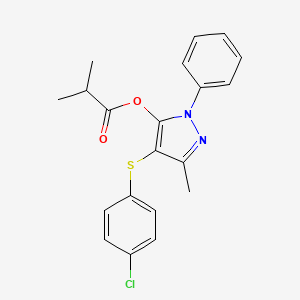
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)
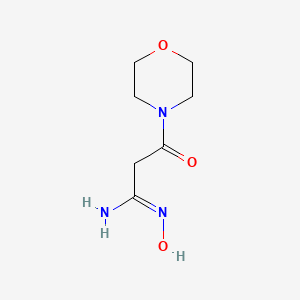
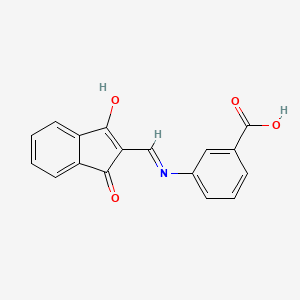
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)